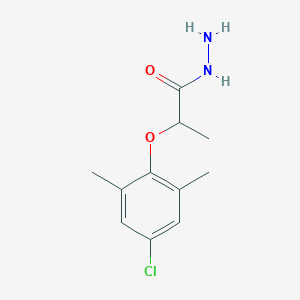
2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide” is a chemical compound with the CAS Number: 731003-68-2 . It has a molecular weight of 242.7 and its IUPAC name is 2-(4-chloro-2,6-dimethylphenoxy)propanohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O2/c1-6-4-9(12)5-7(2)10(6)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Optical Nonlinearity and Optical Limiting Studies
Research on propane hydrazides, including compounds similar to 2-(4-Chloro-2,6-dimethylphenoxy)propanehydrazide, has shown potential applications in optical device technology. A study conducted by Naseema et al. (2012) synthesized four hydrazones and investigated their third-order nonlinear optical properties using a Z-scan technique with nanosecond laser pulses. The compounds exhibited two-photon absorption, indicating potential as candidates for optical device applications like optical limiters and optical switches (Naseema et al., 2012).
Cardiac Function Modulation
Another significant area of research involves the modulation of cardiac function. Hu and Qian (2001) explored the effects of DDPH, a compound structurally related to this compound, on L-type calcium current and sodium current in single ventricular myocytes of guinea pigs. Their findings indicated that DDPH could decrease these currents in a concentration-dependent manner, suggesting a potential application in modulating cardiac function (Hu & Qian, 2001).
Cytotoxic Activity and Potential as CDK8 Kinase Inhibitors
Aboelmagd et al. (2021) synthesized several metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, including this compound. These complexes were tested for their anti-tumor activities, specifically on human colorectal carcinoma cells. Some compounds showed high inhibitory actions, suggesting their potential as CDK8-CYCC kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Mecanismo De Acción
Remember, safety is paramount when handling chemical compounds. Always follow appropriate safety guidelines and procedures. If you’re planning to work with this compound in a lab setting, please refer to its Material Safety Data Sheet (MSDS) and ensure you understand the safety precautions and potential hazards .
Propiedades
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-6-4-9(12)5-7(2)10(6)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXMCAILWJWOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C(=O)NN)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)


![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)
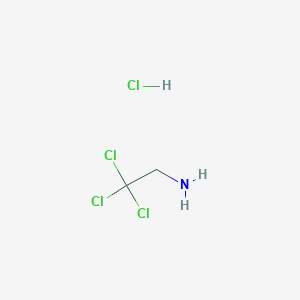
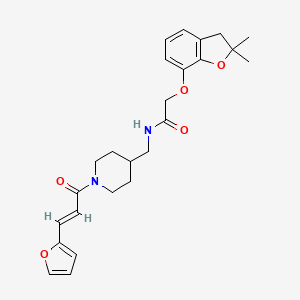
methanone](/img/structure/B2703300.png)

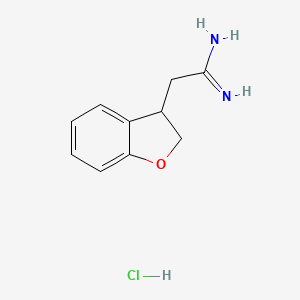
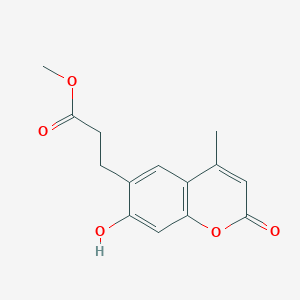
![3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703305.png)
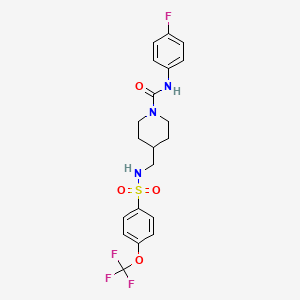
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)

